Scientific Field: Organic Chemistry
Summary of the Application: 2-chloro-4,6-dimethoxy-1,3,5-triazine is used in the synthesis of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines.
Methods of Application: The compound is prepared from cyanuric chloride via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N, and C-S bonds.
Results or Outcomes: The synthesis results in a range of triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester, and imidazole groups.
Scientific Field: Biochemistry
Summary of the Application: 2-Chloro-4,6-dimethoxy-1,3,5-triazine is used as a peptide coupling agent for the purification of peptides
Methods of Application: It is used in the synthesis of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride through coupling with N-methylmorpholine in tetrahydrofuran
Results or Outcomes: The outcome of this application is the synthesis of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
Summary of the Application: 2-chloro-4,6-dimethylpyrimidine is used in the synthesis of 2-anilinopyrimidines, which have potential bioactivity.
Methods of Application: The compound is prepared by aromatic nucleophilic substitution with differently substituted anilines under microwave conditions.
Results or Outcomes: The synthesis results in a series of 2-anilinopyrimidines including novel derivatives.
Summary of the Application: 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) is used in the one-pot synthesis of 2-azetidinones from imines and carboxylic acids.
Methods of Application: The compound is prepared under mild conditions.
Results or Outcomes: The synthesis results in 2-azetidinones.
Scientific Field: Agriculture
Summary of the Application: 2-Chloro-4,6-dimethoxy-1,3,5-triazine is used in the production of pesticides.
Methods of Application: The compound is used as an active ingredient in pesticides.
Results or Outcomes: The use of this compound in pesticides helps in controlling pests.
Summary of the Application: 2-chloro-4,6-dimethylpyrimidine is used in the synthesis of novel derivatives of 2-anilinopyrimidines.
2-Chloro-4,6-dimethoxypyrimidin-5-amine is a heterocyclic compound characterized by a pyrimidine ring substituted with a chlorine atom at position 2, methoxy groups at positions 4 and 6, and an amine group at position 5. This compound is of interest in organic chemistry due to its potential applications in pharmaceuticals and agrochemicals. The presence of the chlorine atom and methoxy groups enhances its reactivity, making it suitable for various synthetic pathways.
While specific reactions involving 2-chloro-4,6-dimethoxypyrimidin-5-amine are not extensively documented, its functional groups suggest several possible chemical transformations:
Several methods have been developed for synthesizing 2-chloro-4,6-dimethoxypyrimidin-5-amine:
2-Chloro-4,6-dimethoxypyrimidin-5-amine has several notable applications:
Research into the interactions of 2-chloro-4,6-dimethoxypyrimidin-5-amine with biological systems is still emerging. Its potential interactions include:
Several compounds share structural similarities with 2-chloro-4,6-dimethoxypyrimidin-5-amine. These include:
Compound Name | Structure Features | Unique Characteristics |
---|---|---|
2-Chloro-4,6-dimethylpyrimidine | Chlorine at position 2; methyl groups at positions 4 and 6 | Less sterically hindered than dimethoxy variant |
2-Amino-4,6-dimethoxypyrimidine | Amino group at position 2; methoxy groups at positions 4 and 6 | Potentially more reactive due to amino substitution |
5-Chloro-4,6-dimethoxypyrimidin | Chlorine at position 5; methoxy groups at positions 4 and 6 | Different reactivity profile due to position change |
The uniqueness of 2-chloro-4,6-dimethoxypyrimidin-5-amine lies in its specific arrangement of functional groups that may confer distinct chemical reactivity and biological properties compared to these similar compounds.